4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine
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Overview
Description
4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 3-methoxy-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine
- 3-(2-Methoxy-5-(methylthio)-4-(trifluoromethyl)phenyl)piperidine
Comparison: 4-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-methoxy-5-(trifluoromethyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-12-7-10(9-2-4-17-5-3-9)6-11(8-12)13(14,15)16/h6-9,17H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKZFANVGZHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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